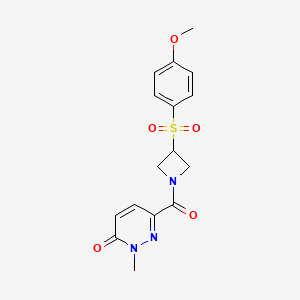
6-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H17N3O5S and its molecular weight is 363.39. The purity is usually 95%.
BenchChem offers high-quality 6-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Sulfones and Antitubercular Activity : Analogues of bis-(4-aminophenyl)sulfone (DDS), including sulfones with heterocycles such as pyrimidine, pyrazine, or pyridazine, substituted with groups like amine, methoxy, and methyl, have shown promising antitubercular activity. These compounds were synthesized for potential use as long-acting drugs, similar to sulfonamides in this regard (Desideri et al., 1980).
Antimicrobial Activities of Pyridazinyl Sulfonamide Derivatives : The synthesis of 4-(2-methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and their reaction with nitrogen nucleophiles led to the creation of sulfonamide derivatives with significant antibacterial activities against various bacteria, including E. coli and Staphylococcus aureus (Mohamed, 2007).
Metal-Free Coupling Procedures : A method for the metal-free coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids has been developed. This procedure enables the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, including compounds like oxetanes, piperidines, and azetidines, from their parent ketones (Allwood et al., 2014).
Chemical Structure and Properties
Synthesis of Enantiomerically Pure α- and β-Amino Acid Derivatives : Optically active sulfinylaziridines with a 4-methoxyphenyl group on their nitrogen atom were synthesized and used to create aziridinylmagnesiums or aziridinyllithiums. These compounds led to the synthesis of enantiomerically pure β,β-disubstituted β-amino acid derivatives, highlighting the chemical versatility of these structures (Satoh & Fukuda, 2003).
Transetherification of Alkoxy-Derivatives : The use of silver oxide in the transetherification of alkoxy-derivatives of 1,2,4,6,8-penta-azanaphthalene and other related systems, including methoxy-compounds, has been reported. This method facilitated the synthesis of various ethoxy-, propoxy-, and isopropoxy-derivatives, demonstrating the chemical reactivity of these compounds (Brown & Sugimoto, 1970).
Polymer Synthesis and Applications
- Ring-Opening Polymerization of N-Sulfonyl Aziridines : The one-pot synthesis of primary amine-ended telechelic polyaziridines was achieved using 2-azaallyl anions as initiators. This method provides a pathway for synthesizing well-defined polyaziridines, which can be further used in creating block copolymers, demonstrating the compound's potential in polymer science (Wang et al., 2019).
Pharmacological and Biological Studies
- 5-HT7 Receptor Antagonists Synthesis : The preparation of compounds like 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides as 5-HT7 receptor antagonists has been reported. These compounds showed significant activity on 5-HT7 receptors, indicating potential pharmacological applications (Yoon et al., 2008).
properties
IUPAC Name |
6-[3-(4-methoxyphenyl)sulfonylazetidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-18-15(20)8-7-14(17-18)16(21)19-9-13(10-19)25(22,23)12-5-3-11(24-2)4-6-12/h3-8,13H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEFRBXJVBKNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

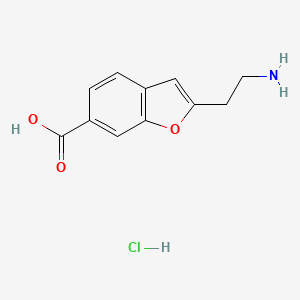
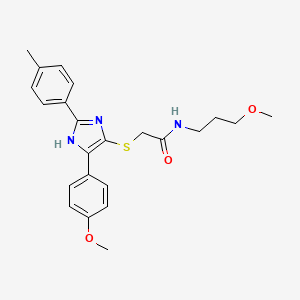
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid](/img/structure/B2933499.png)
![3-bromo-7,8-dimethyl-2-phenyl-5-hydro-2H,3H,4H-1,3-thiazaperhydroino[3,2-a]thi opheno[2,3-d]pyrimidin-6-one](/img/structure/B2933500.png)
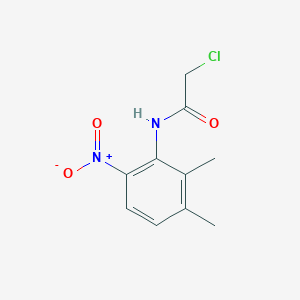
![N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933503.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide](/img/structure/B2933505.png)
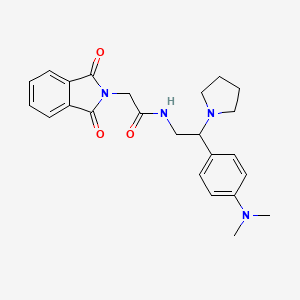
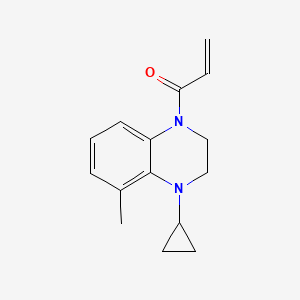
![7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933511.png)
![4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B2933513.png)
![N-[(2,4-dichlorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2933514.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2933516.png)
![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxylate](/img/structure/B2933517.png)